2,3-Dichlorophenoxyacetic acid
Overview
Description
2,3-Dichlorophenoxyacetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is a type of chlorophenoxy acid herbicide, primarily used for controlling broadleaf weeds. This compound is known for its systemic herbicidal properties, meaning it is absorbed by plants and translocated to various parts, causing uncontrolled growth and eventually plant death.
Mechanism of Action
Target of Action
2,3-Dichlorophenoxyacetic acid (2,3-D) is a synthetic plant hormone auxin . It primarily targets broadleaf weeds , affecting their growth and development . The compound’s primary targets are the plant cell walls , where it alters their plasticity .
Mode of Action
2,3-D interacts with its targets by mimicking the natural plant hormone auxin . This leads to uncontrolled growth in the targeted plants, causing them to die . The compound achieves this by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The biochemical pathway of 2,3-D degradation involves the tfdA gene, which encodes α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,3-D degradation pathway . The entire range of 2,3-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .
Pharmacokinetics
The pharmacokinetics of 2,3-D involves its absorption, distribution, metabolism, and excretion (ADME). The compound is highly soluble in water , which influences its absorption and distribution. It is also volatile, which affects its distribution in the environment . The compound has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of 2,3-D’s action is the death of the targeted broadleaf weeds . This is achieved through uncontrolled growth caused by the compound’s interaction with the plant cell walls, protein production, and ethylene production . The compound’s action results in alterations in non-target organisms .
Action Environment
The action of 2,3-D is influenced by various environmental factors. The compound is highly soluble in water , which affects its distribution in the environment. It is volatile, which also influences its distribution . The compound has a low potential to leach to groundwater , but it may persist in aquatic systems under certain conditions . The compound can drift through the air from the fields where it is sprayed or be tracked inside homes by pets or children . It has been detected in groundwater and surface water, as well as in drinking water .
Biochemical Analysis
Biochemical Properties
2,3-Dichlorophenoxyacetic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the plasticity of cell walls, influence the amount of protein production, and increase ethylene production . These interactions are crucial for its herbicidal activity.
Cellular Effects
The effects of this compound on cells are profound. It has been found to alter DNA integrity in zebrafish larvae, suggesting potential genotoxic effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It mainly kills plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been found that the herbicide can affect DNA integrity and retina structure in zebrafish larvae . This suggests that the product’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that chronic exposure to the herbicide resulted in hepatic changes that were both dose-dependent and exposure-dependent, and renal and pancreatic changes that were dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found that the role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
2,4-Dichlorophenoxyacetic acid is transported and distributed within cells and tissues. It has been found that the herbicide can bind to different components of the soil matrix via a range of mechanisms, which complicates pesticide risk assessment .
Subcellular Localization
It is known that the herbicide can affect various cellular processes, suggesting that it may interact with specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenoxyacetic acid can be synthesized through the reaction of 2,3-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
- Mixing 2,3-dichlorophenol with chloroacetic acid.
- Adding a base like sodium hydroxide to the mixture.
- Heating the mixture to around 100°C to promote the reaction.
- Neutralizing the reaction mixture with hydrochloric acid.
- Isolating the product through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of monochlorophenoxyacetic acids.
Substitution: Formation of methoxyphenoxyacetic acids.
Scientific Research Applications
2,3-Dichlorophenoxyacetic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated phenoxy acids in various chemical reactions.
Biology: Investigated for its effects on plant growth and development, particularly in understanding auxin-like activity.
Medicine: Explored for its potential use in developing herbicide-resistant crops and studying the toxicological effects on non-target organisms.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural weed control.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorine substitution pattern.
2,4,5-Trichlorophenoxyacetic acid: Contains an additional chlorine atom, making it more potent but also more toxic.
Methylchlorophenoxyacetic acid: A methylated derivative with distinct herbicidal activity.
Uniqueness: 2,3-Dichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its herbicidal activity and environmental behavior. Compared to its analogs, it offers a balance between efficacy and safety, making it a valuable tool in weed management.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJIGQRZLITQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183910 | |
Record name | 2,3-Dichlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-74-1 | |
Record name | 2,3-Dichlorophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2976-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorophenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2976-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichlorophenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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